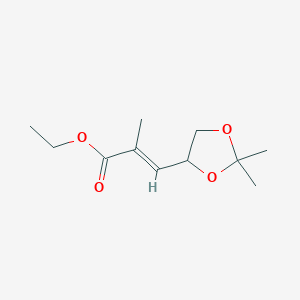
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate is an organic compound with a complex structure that includes an ester functional group and an isopropylidene-protected diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate typically involves multiple steps. One common method starts with the preparation of ethyl (E)-4-hydroxy-2-pentenoate, which is then subjected to various reactions to introduce the isopropylidene-protected diol and the methyl group at the appropriate positions . The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents, and protection-deprotection strategies to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ester and isopropylidene-protected diol groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E,4S)-4-hydroxy-2-pentenoate: This compound lacks the isopropylidene protection and has different reactivity and applications.
Ethyl (2E,4S)-4-chloropent-2-enoate: This compound contains a chlorine atom instead of the isopropylidene-protected diol, leading to different chemical properties and uses.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+ |
InChI Key |
GYGMOLHWGMLEGA-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1COC(O1)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
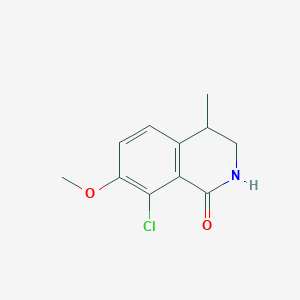
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
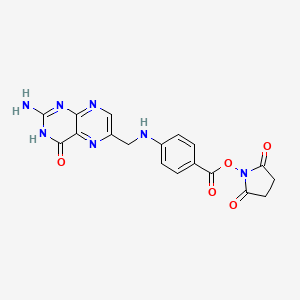
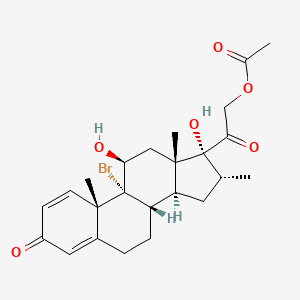

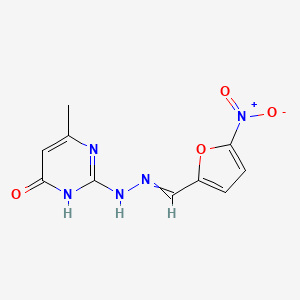



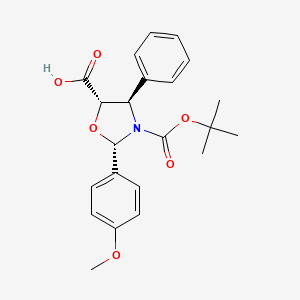
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

